

# "N-(2-Chlorophenyl)anthranilic acid" molecular weight

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## Compound of Interest

Compound Name: *N*-(2-Chlorophenyl)anthranilic acid

CAS No.: 10166-39-9

Cat. No.: B158426

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## Technical Guide: N-(2-Chlorophenyl)anthranilic Acid

Focus: Molecular Weight, Physicochemical Properties, and Synthetic Characterization CAS Registry Number: 10166-39-9 (Generic/Isomer Specific) | Class: Fenamate NSAID Scaffold[1]

### Executive Summary

**N-(2-Chlorophenyl)anthranilic acid** (Formula:

) is a structural analog of N-phenylanthranilic acid and a precursor/isostere to clinically significant NSAIDs like Tolfenamic acid and Meclofenamic acid.[1] Its molecular weight is not merely a static number but a critical variable affecting its solubility profile, mass spectrometry (MS) detection patterns, and stoichiometric requirements in organic synthesis.

This guide details the precise molecular weight calculations, isotopic distributions relevant to analytical chemistry, and the causal link between its structure and synthetic protocols.

## Molecular Weight & Physicochemical Profile[1][2][3] [4][5][6][7][8]

### Stoichiometric & Exact Mass Calculations

For high-precision applications (e.g., high-resolution mass spectrometry or HRMS), the "average" molecular weight is insufficient.[1] Researchers must distinguish between the Monoisotopic Mass (used for MS identification) and the Average Molecular Weight (used for molarity calculations).

Metric	Value	Definition/Context
Formula		Core Fenamate Structure
Average Molecular Weight	247.68 g/mol	Weighted average of all natural isotopes.[1] Used for dosing and synthesis.
Monoisotopic Mass	247.0400 g/mol	Calculated using predominant isotopes ( ).[1]
Exact Mass ( )	249.0371 g/mol	The "M+2" peak in Mass Spec due to the heavy Chlorine isotope.

## Isotopic Distribution (The "Chlorine Signature")

In analytical workflows, the presence of Chlorine provides a distinct spectral fingerprint. Unlike Carbon or Nitrogen, Chlorine has a high natural abundance of its heavy isotope ( ).

- M+ Peak (247.04 Da): Represents molecules with .
- M+2 Peak (249.04 Da): Represents molecules with .
- Intensity Ratio: The height of the M+2 peak is approximately 32% of the M+ peak (roughly 3:1), serving as a diagnostic confirmation of the structure during LC-MS analysis.

# Synthetic Pathway: The Ullmann-Goldberg Condensation[1]

The synthesis of **N-(2-Chlorophenyl)anthranilic acid** relies on the formation of a C-N bond between an aryl halide and an anthranilic acid derivative.[1] The classical method is the Ullmann-Goldberg condensation, which utilizes a copper catalyst to overcome the deactivation of the aryl rings.

## Reaction Protocol

Objective: Synthesis of **N-(2-Chlorophenyl)anthranilic acid** via copper-catalyzed coupling.

Reagents:

- Substrate A: 2-Chlorobenzoic acid (1.0 eq)
- Substrate B: 2-Chloroaniline (1.1 eq) - Note: Excess used to drive equilibrium.[1]
- Base: Potassium Carbonate ( , 2.0 eq) - Acts as an acid scavenger.[1]
- Catalyst: Copper powder (Cu) or Copper(I) Iodide (CuI) (0.05 eq).
- Solvent: DMF (Dimethylformamide) or Diglyme (High boiling point required).

Step-by-Step Methodology:

- Activation: Dissolve 2-Chlorobenzoic acid in DMF. Add and stir at room temperature for 30 minutes to form the potassium salt (increased nucleophilicity).
- Coupling: Add 2-Chloroaniline and the Copper catalyst.
- Reflux: Heat the mixture to 130-140°C under an inert atmosphere ( ) for 12-16 hours. The high temperature is energetic enough to facilitate the oxidative addition of Copper into the Aryl-Cl bond.

- Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M). The product will precipitate as the free acid.
- Purification: Recrystallize from Ethanol/Water to remove unreacted aniline and copper salts.

## Synthetic Workflow Diagram



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Figure 1: Step-wise Ullmann-Goldberg synthesis workflow for **N-(2-Chlorophenyl)anthranilic acid**.

## Analytical Characterization & Validation

Validating the molecular weight and purity requires a dual-method approach: HPLC for purity and Mass Spectrometry for identity.

### HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).
- Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].
  - Rationale: The acidic modifier ensures the carboxylic acid moiety ( ) remains protonated, preventing peak tailing.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (characteristic absorption of the diphenylamine system).

### Mass Spectrometry Logic

When analyzing the MS data, the "Molecular Weight" is confirmed not just by the base peak, but by the isotopic envelope.

- Target Ion:

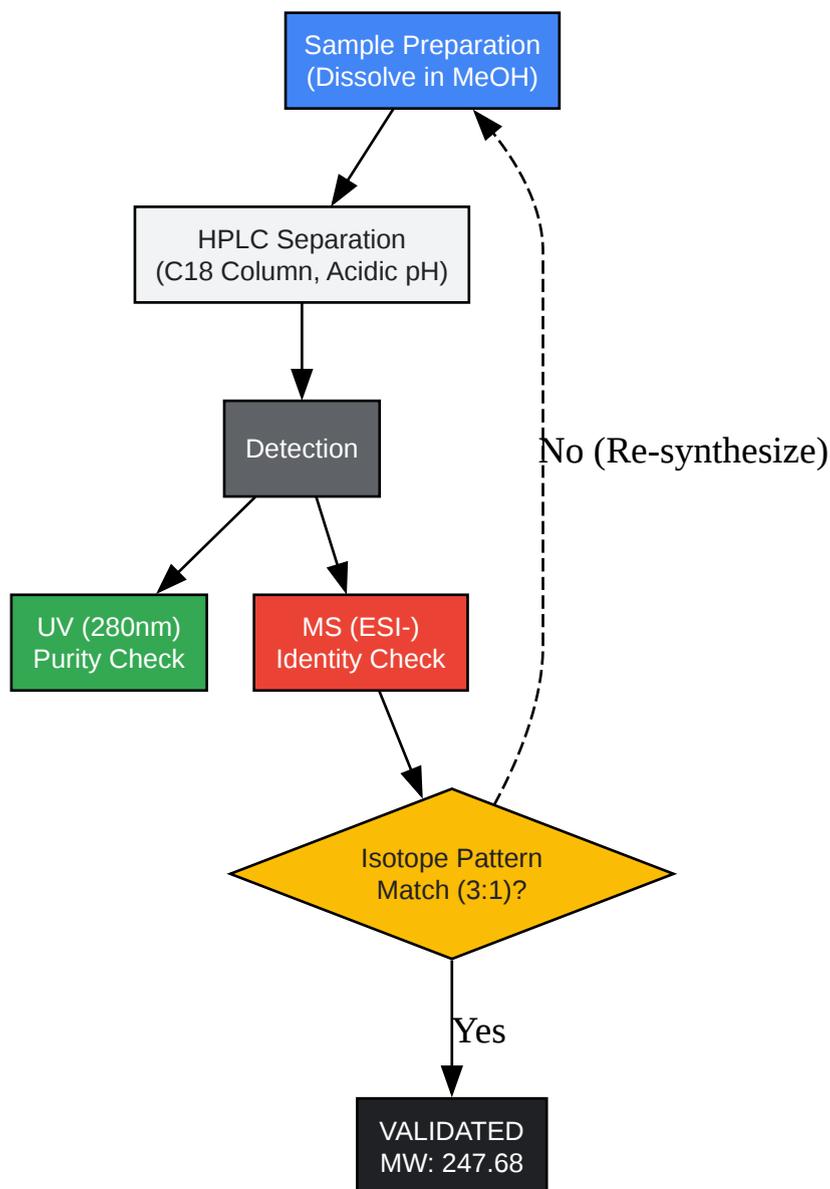
(Negative Mode ESI is preferred due to the carboxylic acid).[1]

- Expected m/z: 246.03 (Monoisotopic peak in negative mode).

- Validation Check: Look for the

248.03 peak at ~30% intensity relative to the main peak. Absence of this pattern indicates de-chlorination or incorrect synthesis.

## Analytical Logic Diagram



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Figure 2: Analytical workflow ensuring purity and isotopic confirmation of the target molecule.

## Biological Relevance (Pharmacokinetics)[1]

The molecular weight of **N-(2-Chlorophenyl)anthranilic acid** (247.68 Da) places it well within Lipinski's Rule of 5 for oral drug candidates (MW < 500).[1]

- Lipophilicity (LogP): ~3.5 to 4.0. The chlorine atom increases lipophilicity compared to the non-chlorinated analog, enhancing membrane permeability but potentially reducing aqueous

solubility.

- Mechanism: As a fenamate, it acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The spatial arrangement of the two phenyl rings (twisted due to steric hindrance at the amine bridge) is critical for fitting into the hydrophobic channel of the COX active site.

## References

- PubChem. (n.d.).<sup>[2]</sup> Compound Summary: **N-(2-Chlorophenyl)anthranilic acid** (CAS 10166-39-9).<sup>[1]</sup><sup>[3]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)<sup>[1]</sup>
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- ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). Retrieved from [\[Link\]](#)

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